Trans-2,3-Butylene carbonate
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Overview
Description
Trans-2,3-Butylene carbonate is an organic compound with the molecular formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms. It can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . This compound is an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .
Preparation Methods
Trans-2,3-Butylene carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trans-2,3-butylene oxide with carbon dioxide under specific conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .
In industrial production, this compound can be produced through similar methods, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced separation techniques, such as distillation and crystallization, can further improve the quality of the final product .
Chemical Reactions Analysis
Trans-2,3-Butylene carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to its corresponding carbonyl derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can transform this compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .
Substitution reactions involving this compound often occur at the carbonate functional group. For example, nucleophilic substitution reactions can replace the carbonate group with other functional groups, such as amines or thiols, using appropriate nucleophiles and reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trans-2,3-Butylene carbonate has several scientific research applications across various fields. In chemistry, it is used as a solvent and reagent in organic synthesis. Its aprotic polar nature makes it suitable for dissolving a wide range of organic compounds and facilitating various chemical reactions .
In the field of energy storage, this compound is proposed as an ingredient in the electrolyte of lithium batteries. Its high dielectric constant and stability contribute to the overall performance and safety of the batteries . Additionally, the compound’s ability to form stable solid-electrolyte interphases enhances the longevity and efficiency of lithium-ion batteries .
In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it a promising candidate for controlled release formulations . Furthermore, the compound’s low toxicity and biodegradability add to its appeal in biomedical applications .
Mechanism of Action
The mechanism of action of trans-2,3-butylene carbonate varies depending on its application. In lithium batteries, the compound acts as a solvent and electrolyte component, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles. The carbonate functional group interacts with lithium ions, forming stable complexes that enhance the overall performance of the battery .
In drug delivery systems, this compound forms stable complexes with drugs, protecting them from degradation and ensuring their controlled release. The compound’s biocompatibility and ability to interact with various molecular targets contribute to its effectiveness in delivering therapeutic agents to specific sites within the body .
Comparison with Similar Compounds
Trans-2,3-Butylene carbonate can be compared to other similar compounds, such as cis-2,3-butylene carbonate, 1,2-butylene carbonate, propylene carbonate, and ethylene carbonate. While these compounds share some structural similarities, this compound is unique in its trans configuration and specific functional group arrangement .
Cis-2,3-Butylene carbonate: This stereoisomer of this compound has a different spatial arrangement of atoms, resulting in distinct physical and chemical properties.
1,2-Butylene carbonate: This compound has a different position of the carbonate functional group, leading to variations in reactivity and applications.
Propylene carbonate: This compound has a similar carbonate functional group but differs in its alkyl chain structure, affecting its solvent properties and uses.
Ethylene carbonate: This compound has a simpler structure with a shorter alkyl chain, resulting in different physical properties and applications.
This compound’s unique combination of structural features and functional group arrangement makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
65941-76-6 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
LWLOKSXSAUHTJO-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)O1)C |
Origin of Product |
United States |
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